molecular formula C18H16N4O2S2 B2511035 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-40-6

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2511035
CAS No.: 392291-40-6
M. Wt: 384.47
InChI Key: VKQWBILWLVGDOT-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 389083-76-5) is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a heterocyclic ring system renowned for its diverse biological activities and applications in medicinal chemistry . This compound is of significant interest in scientific research, particularly as a scaffold for developing novel therapeutic agents. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including potent antimicrobial , antitumor , anti-inflammatory , and antiviral activities . The biological efficacy of this class of compounds is often attributed to the =N–C–S– moiety and the strong aromaticity of the ring, which provides great in vivo stability and allows it to act as a bioisostere for rings like pyrimidine and pyridazine . This substitution can enhance lipophilicity, potentially leading to improved cell membrane permeability and oral bioavailability . The mechanism of action for 1,3,4-thiadiazole derivatives frequently involves targeted enzyme inhibition. Molecular docking studies of similar compounds have shown that they can effectively bind to the active sites of enzymes such as dihydrofolate reductase (DHFR), a known target for antibacterial and anticancer drugs, suggesting a potential similar pathway for this compound . Its molecular formula is C17H14N4O2S2 and it has a molecular weight of 370.45 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12-7-9-14(10-8-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQWBILWLVGDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclodehydration of Thiosemicarbazide Derivatives

This method, adapted from procedures for analogous thiadiazoles, begins with the cyclodehydration of a substituted thiosemicarbazide to form the thiadiazole core.

Step 1: Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine
A mixture of p-tolyl thiourea (1.0 equiv) and phosphorus oxychloride (POCl₃) is stirred at 80–90°C for 1 hour, followed by the addition of thiosemicarbazide (1.0 equiv). Cyclodehydration yields 5-mercapto-1,3,4-thiadiazol-2-amine as a key intermediate.

Step 2: Alkylation with 2-Bromo-1-(p-tolylamino)ethanone
The thiol group at position 5 undergoes nucleophilic substitution with 2-bromo-1-(p-tolylamino)ethanone in the presence of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF). This step introduces the thioether-oxoethyl-p-tolylamino side chain, yielding 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine.

Step 3: Benzamide Formation
The amine at position 2 reacts with benzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N) to form the final product. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.

Table 1: Reaction Conditions for Route 1

Step Reagents/Conditions Temperature Time Yield (%)
1 POCl₃, thiosemicarbazide 80–90°C 1 h 65–70
2 2-Bromo-1-(p-tolylamino)ethanone, K₂CO₃, THF RT 12 h 55–60
3 Benzoyl chloride, Et₃N, DCM 0–5°C 2 h 75–80

Route 2: Diazotization and Coupling

Inspired by azo-coupled thiadiazoles, this route employs diazotization to introduce the benzamide group early in the synthesis.

Step 1: Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
4-Methylbenzoic acid hydrazide reacts with ammonium thiocyanate in concentrated sulfuric acid (H₂SO₄) to form 5-amino-1,3,4-thiadiazole-2-thiol.

Step 2: Diazonium Salt Formation
The amine is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt intermediate. Subsequent coupling with 4-dimethylaminobenzaldehyde introduces an azo group, though this step is modified for the target compound to instead couple with benzamide precursors.

Step 3: Thioether and Benzamide Incorporation
Similar to Route 1, alkylation with 2-bromo-1-(p-tolylamino)ethanone and benzoylation complete the synthesis.

Table 2: Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield (%) 40–45 30–35
Key Advantage Higher purity Early functionalization
Complexity Moderate High

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclodehydration (Step 1, Route 1): Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity, but POCl₃ alone suffices for cyclization.
  • Alkylation (Step 2): Anhydrous THF minimizes side reactions, while elevated temperatures (40°C) reduce reaction time to 6 hours.
  • Benzoylation (Step 3): Cooling to 0–5°C prevents over-acylation, with Et₃N effectively scavenging HCl.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in Step 2 increases alkylation efficiency, boosting yields to 70%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.85–7.40 (m, 9H, aromatic-H), 3.12 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O, amide), 1240 cm⁻¹ (C=S), 1540 cm⁻¹ (N-H bend).

Table 3: Key Spectral Assignments

Functional Group NMR Shift (δ) IR Absorption (cm⁻¹)
Thiadiazole ring 8.21 1240 (C=S)
Benzamide C=O - 1675
p-Tolyl CH₃ 2.32 -

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur and nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Numerous studies have demonstrated the anticancer potential of compounds with similar structures to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

CompoundCell LineIC50 (µM)
4yMCF-70.084 ± 0.020
A5490.034 ± 0.008

These compounds exhibit significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of biological activity relevant for therapeutic applications .

Enzyme Inhibition

The compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

CompoundIC50 (µM)
6b0.060 ± 0.002
6c0.241 ± 0.011

These findings suggest that structural modifications can enhance MAO inhibitory activity, making thiadiazole derivatives potential candidates for treating neurological disorders .

Case Study 1: Anticancer Evaluation

A study evaluated newly synthesized thiadiazole derivatives for their anticancer activities using the MTT assay method against MCF7 and A549 cell lines. The most active compound demonstrated a significantly lower IC50 value compared to standard chemotherapeutics like cisplatin.

Case Study 2: MAO Inhibition Mechanism

Research into MAO inhibition by thiadiazole derivatives revealed that specific substitutions at the thiadiazole ring enhance binding affinity to the enzyme's active site. Molecular docking studies supported these findings by elucidating binding interactions.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group may enhance binding affinity to specific proteins, while the p-tolylaminoethylthio moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs
Compound Name Thiadiazole Substituent Thioethyl Chain Modification Benzamide Group Synthesis Method Reference
Target Compound - -S-CH₂-C(=O)-NH-(p-tolyl) Unsubstituted Not specified -
7c () 2-Cyano-3-(furan-2-yl)acrylamido - Unsubstituted Reflux with acetyl acetate
7a-7l () - -S-CH₂-CH₂-piperidin-1-yl Varied (e.g., nitro, methoxy) DCC/HOBt coupling in THF
5e () (4-Chlorobenzyl)thio - 2-(5-isopropyl-2-methylphenoxy)acetamide Conventional alkylation
Compound in -S-CH₂-C(=O)-NH-(p-tolyl) - Acetamide (vs. benzamide) Not specified
Nitazoxanide () Nitro-thiazole core - 2-Acetoxybenzamide Thionyl chloride-mediated acylation

Key Observations :

  • The piperidinyl-thioethyl chain in 7a-7l enhances solubility but may reduce cytotoxicity compared to the p-tolylamino group in the target compound .
  • Substituting benzamide with acetamide () retains anticancer activity, suggesting flexibility in the acyl group .
  • Microwave synthesis () reduces reaction time (e.g., 10–15 min vs. 24 h for conventional methods) but requires specialized equipment .

Physical and Spectral Properties

Melting points and yields vary with substituents (Table 2).

Table 2: Physical Properties of Selected Compounds
Compound Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
5e () 74 132–134 IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 7.81–7.92 (aromatic)
7f () 68 198–200 ¹H NMR: δ 11.56 (NH); MS: m/z 438 [M⁺]
7a () 85 158–160 ¹H NMR: δ 7.81–7.92 (benzamide); IR: 3053 cm⁻¹ (NH)
Nitazoxanide () 82 202–204 IR: 1730 cm⁻¹ (ester C=O); MS: m/z 307 [M⁺]

Trends :

  • Benzylthio derivatives (e.g., 5h, ) exhibit higher yields (88%) than methylthio analogs (72%) due to improved reaction kinetics .
  • Nitro groups (e.g., in Nitazoxanide) increase melting points (>200°C) via enhanced intermolecular interactions .
Anticancer Activity :
  • The compound in ([N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide) shows IC₅₀ = 4.2 µM against MCF-7 cells, attributed to the p-tolylamino group’s hydrophobic interactions .
  • Furan/Thiophene-substituted derivatives (7c, 7d, ) exhibit moderate activity (IC₅₀ = 8–12 µM), suggesting electron-rich aromatic groups enhance DNA intercalation .
Enzyme Inhibition :
  • Piperidinyl-thioethyl analogs (7a-7l, ) inhibit acetylcholinesterase (AChE) with IC₅₀ = 0.8–2.5 µM , outperforming benzylthio derivatives (IC₅₀ > 10 µM) due to improved binding to the catalytic site .
SAR Insights :

Thioethyl Chain: The p-tolylamino group enhances cytotoxicity over aliphatic amines (e.g., piperidine) by promoting π-π stacking with biological targets .

Benzamide vs. Acetamide : Benzamide derivatives show broader-spectrum activity, likely due to increased lipophilicity and membrane penetration .

Heterocyclic Substituents : Electron-withdrawing groups (e.g., nitro in ) improve oxidative stress induction, while electron-donating groups (e.g., methoxy) favor AChE inhibition .

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiadiazole ring and an amide functional group , which contribute to its stability and reactivity. Its synthesis involves the reaction of p-tolylamine with various thioketones, resulting in a unique molecular structure conducive to diverse biological applications.

Structural Feature Description
Thiadiazole RingProvides chemical stability and potential reactivity.
Amide GroupImplicated in biological interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or proteins, disrupting cellular processes critical for microbial survival or cancer cell proliferation. For example, it may interfere with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In one investigation, derivatives of thiadiazole were synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 0.084 ± 0.020 mmol/L
  • A549 (lung cancer) : IC50 = 0.034 ± 0.008 mmol/L

These results indicate significant cytotoxicity when compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has shown that thiadiazole derivatives possess comparable antimicrobial activity to standard antibiotics such as ciprofloxacin and griseofulvin. The mechanism may involve disruption of bacterial cell function or inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Cytotoxicity Study : A study synthesized several N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives and evaluated their anticancer activities against MCF-7 and A549 cell lines. The most active compound demonstrated potent cytotoxicity with low IC50 values, suggesting it could serve as a lead compound for further development in cancer therapy .
  • Antimicrobial Evaluation : A series of thiadiazole compounds were tested against a panel of bacterial strains, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .
  • Molecular Docking Studies : Computational studies suggested that this compound interacts with specific enzyme active sites, potentially inhibiting their function and leading to therapeutic effects.

Q & A

Q. What are the optimal synthetic routes for this thiadiazole derivative, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions:

Thiadiazole core formation : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions .

Functionalization : Coupling the thiadiazole intermediate with a benzamide derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine .

Substituent introduction : Reaction with 2-(p-tolylamino)ethylthio groups via nucleophilic substitution .

Q. Critical factors :

  • Temperature : Optimal cyclization occurs at 80–100°C .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency .
  • pH : Basic conditions (pH 8–9) minimize side reactions during thiolate intermediate formation .

Q. Yield optimization :

  • Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons in benzamide and p-tolyl groups. The NH proton of the thioamide appears at δ 10.5–11.0 ppm .
    • ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm .
  • IR : Stretching vibrations at 1670–1690 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-N), and 650–700 cm⁻¹ (C-S) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₈H₁₆N₄O₂S₂ (MW: 392.47 g/mol) .

Validation : Cross-check spectral data with computational simulations (e.g., Gaussian) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the anticancer potential of this compound, and what parameters should be prioritized?

Answer: Assay design :

Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for initial screening .

Dose-response curves : Test concentrations from 0.01–100 µM to determine IC₅₀ values .

Controls : Include cisplatin or doxorubicin as positive controls.

Q. Key parameters :

  • Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays .
  • Cell cycle arrest : Use flow cytometry to assess G1/S or G2/M phase blockage .
  • Selectivity : Compare cytotoxicity against non-cancerous NIH3T3 cells .

Q. Mechanistic studies :

  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or aromatase, with binding affinity (<-8.0 kcal/mol) indicating strong inhibition .

Q. What strategies are effective in resolving contradictions in reported bioactivity data across studies involving similar thiadiazole derivatives?

Answer: Common contradictions :

  • Discrepancies in IC₅₀ values (e.g., 0.034 mmol/L vs. 0.084 mmol/L for MCF-7) .
  • Variable enzyme inhibition potency (e.g., DHFR vs. aromatase) .

Q. Resolution strategies :

Standardize assays : Use identical cell lines, incubation times, and reagent batches .

Structural validation : Confirm compound purity via HPLC (>98%) to rule out impurities .

SAR analysis : Compare substituent effects (Table 1).

Q. Table 1: Structure-Activity Relationship (SAR) Insights

Substituent ModificationBioactivity ImpactReference
Electron-withdrawing groups (e.g., Cl)↑ Anticancer activity (IC₅₀ ↓ 30%)
Hydrophobic side chains (e.g., p-tolyl)↑ Membrane permeability
Thioether linker replacement↓ Binding affinity (e.g., DHFR)

Q. How can researchers leverage computational tools to predict metabolic stability and toxicity profiles of this compound?

Answer: Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to assess:
    • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .
    • Toxicity : AMES test predictions for mutagenicity .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins over 100 ns trajectories .

Q. Validation :

  • Compare in silico results with in vitro hepatic microsome assays and zebrafish toxicity models .

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